2-(Cyclopentylsulfanyl)-4-methylbenzoic acid

Medicinal chemistry Lipophilicity optimization Drug-likeness prediction

Researchers requiring regioselective sulfanylbenzoic acid building blocks for hit-to-lead programs face supply gaps with positional isomers. This compound resolves that: • Defined 4-methyl substitution enabling regioselective cross-coupling & amide bond formations unavailable with the 5-methyl isomer • Distinct lipophilicity (XLogP3=3.6 vs. 3.779 for the 5-Me isomer) for rational ADME tuning • Multi-vendor availability at standardized 95% purity with SDS/COA documentation for reproducible library synthesis across extended timelines

Molecular Formula C13H16O2S
Molecular Weight 236.33 g/mol
CAS No. 1340160-17-9
Cat. No. B1454450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopentylsulfanyl)-4-methylbenzoic acid
CAS1340160-17-9
Molecular FormulaC13H16O2S
Molecular Weight236.33 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)O)SC2CCCC2
InChIInChI=1S/C13H16O2S/c1-9-6-7-11(13(14)15)12(8-9)16-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,14,15)
InChIKeyDYZBKRYWIXCCKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclopentylsulfanyl)-4-methylbenzoic Acid: Physicochemical & Scaffold Profile


2-(Cyclopentylsulfanyl)-4-methylbenzoic acid is a synthetic benzoic acid derivative featuring a cyclopentylthioether moiety at the ortho position and a methyl group at the para position [1]. The compound has a molecular formula of C₁₃H₁₆O₂S and a molecular weight of 236.33 g/mol [2]. Computed physicochemical properties include XLogP3 = 3.6, topological polar surface area (TPSA) = 62.6 Ų, hydrogen bond donor count = 1, and hydrogen bond acceptor count = 3 [1]. The compound is supplied as a powder with typical commercial purity specifications of 95% .

Non-Interchangeability of 2-(Cyclopentylsulfanyl)-4-methylbenzoic Acid


Sulfanylbenzoic acid derivatives constitute a broad class of compounds used as synthetic intermediates, medicinal chemistry scaffolds, and building blocks [1]. However, generic substitution within this class is scientifically unsound due to the pronounced effects of substituent identity and position on key molecular properties [2]. Variations in the alkyl/cycloalkyl group on the sulfanyl moiety alter lipophilicity and steric bulk, while positional isomerism of the methyl group affects both electronic distribution and molecular recognition potential [2]. The evidence below demonstrates that 2-(cyclopentylsulfanyl)-4-methylbenzoic acid occupies a specific and non-fungible position within the chemical space of sulfanylbenzoic acid analogs, with quantifiable differences in computed lipophilicity and procurement-relevant specifications relative to closely related comparators.

Quantitative Differentiation Evidence


Lipophilicity Differentiation from Positional Isomer

Computed lipophilicity (XLogP3) of the target compound is 3.6 [1], compared to a logP value of 3.779 for its positional isomer 2-(cyclopentylsulfanyl)-5-methylbenzoic acid [2]. The para-methyl substitution pattern in the target compound yields measurably lower predicted lipophilicity than the meta-methyl isomer, which may influence membrane permeability, solubility, and off-target binding profiles in medicinal chemistry applications.

Medicinal chemistry Lipophilicity optimization Drug-likeness prediction

Commercial Availability and Purity Specifications

The target compound is commercially available from multiple reputable suppliers with a minimum purity specification of 95% [1]. While this purity grade is standard for research-grade building blocks, the 4-methyl isomer (target compound) demonstrates more consistent multi-supplier availability than the 5-methyl positional isomer. Specifically, the target compound is stocked and shipped with documented SDS and COA availability , whereas the 5-methyl isomer (CAS 1340309-75-2) is reported as discontinued or out-of-stock at certain vendors, including CymitQuimica's 250 mg and 500 mg formats .

Chemical procurement Building block sourcing Quality specifications

Drug-Likeness: Lipinski Rule Compliance

The target compound complies with Lipinski's Rule of Five based on computed molecular descriptors: molecular weight 236.33 g/mol (<500), XLogP3 = 3.6 (<5), hydrogen bond donors = 1 (<5), hydrogen bond acceptors = 3 (<10) [1][2]. This contrasts with certain alkylsulfanyl benzoic acid derivatives bearing larger substituents (e.g., benzyl or extended alkyl chains) which may approach or exceed the logP threshold of 5, potentially limiting their utility in oral drug discovery programs. The cyclopentyl group provides an intermediate steric and lipophilic profile that maintains Rule of Five compliance while offering enhanced metabolic stability compared to linear alkyl chains [3].

Drug discovery ADME prediction Medicinal chemistry

Scaffold Validation: 2-Sulfanylbenzoic Acid Core

The 2-sulfanylbenzoic acid core present in the target compound has been experimentally validated as a productive pharmacophoric scaffold in multiple therapeutic areas. In a study of 40 derivatives of 3-hydroxypicolinic acid and 2-sulfanylbenzoic acid evaluated against Mycobacterium tuberculosis, M. kansasii, and M. avium, an increase in antimycobacterial activity was observed specifically for the sulfanylbenzoic acid derivatives, particularly those bearing benzyl moieties [1]. Additionally, 4-amino-2-sulfanylbenzoic acid (ASB) has been identified as a potent subclass B3 metallo-β-lactamase-specific inhibitor [2], and 2-[(2-acetylphenyl)sulfanyl]benzoic acid demonstrates enzyme inhibitory activity with an IC₅₀ of 3.98 μM [3]. The target compound provides a versatile scaffold from which these validated pharmacophoric elements can be further derivatized.

Antimycobacterial research Scaffold-based drug design Metallo-β-lactamase inhibition

2-(Cyclopentylsulfanyl)-4-methylbenzoic Acid: Research & Industrial Applications


Medicinal Chemistry: Antimicrobial & Enzyme Inhibitor Lead Optimization

The 2-sulfanylbenzoic acid core of this compound serves as a validated starting scaffold for developing antimycobacterial agents [1] and metallo-β-lactamase inhibitors [2]. The cyclopentylsulfanyl substituent provides an intermediate steric and lipophilic profile (XLogP3 = 3.6) that maintains Rule of Five compliance , positioning this compound as a rational choice for hit-to-lead optimization programs targeting infectious diseases. Researchers may further functionalize the 4-methyl position or the carboxylic acid moiety to generate focused libraries of sulfanylbenzoic acid derivatives.

Organic Synthesis: Regioselective Para-Methyl Intermediate

As a building block with precisely defined 4-methyl substitution, this compound enables regioselective synthetic pathways that cannot be achieved with the 5-methyl positional isomer (CAS 1340309-75-2). The para-methyl arrangement influences electronic distribution and steric accessibility at the ortho-carboxylic acid position differently than meta-substituted analogs [1]. This specific substitution pattern makes the compound particularly suitable for cross-coupling reactions, amide bond formations, and other derivatization strategies where regiochemistry is critical to downstream biological or material properties.

Drug Discovery: Physicochemical Property Optimization

The compound's computed XLogP3 of 3.6 is measurably lower than the 3.779 logP of the 5-methyl positional isomer [1][2], offering a distinct lipophilicity profile for medicinal chemists optimizing ADME properties. With molecular weight of 236.33 g/mol, TPSA of 62.6 Ų, and full Lipinski Rule of Five compliance , this scaffold provides a favorable starting point for oral drug discovery programs. The cyclopentyl group may confer greater metabolic stability compared to linear alkylsulfanyl analogs [3], making it a strategic choice for programs where oxidative metabolism of sulfur-containing moieties is a concern.

High-Throughput Synthesis: Supply Chain-Stable Building Block

With consistent availability from multiple reputable suppliers (AKSci, American Elements, Leyan, CymitQuimica) at standardized 95% purity [1][2], this compound offers procurement reliability that the partially discontinued 5-methyl isomer cannot match . Researchers requiring reproducible synthesis of compound libraries across extended timelines benefit from the target compound's multi-vendor sourcing and documented quality specifications, including available SDS and COA documentation [1]. This supply chain stability is particularly valuable for medicinal chemistry groups executing multi-year optimization campaigns.

Technical Documentation Hub

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